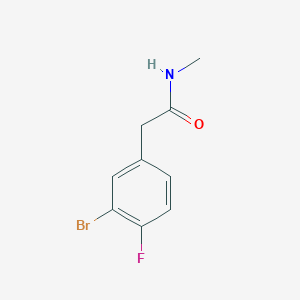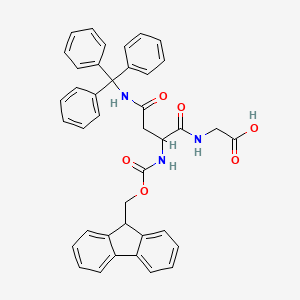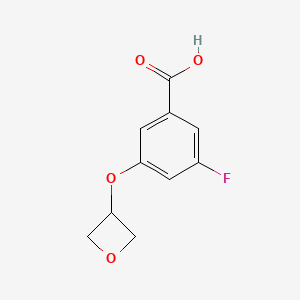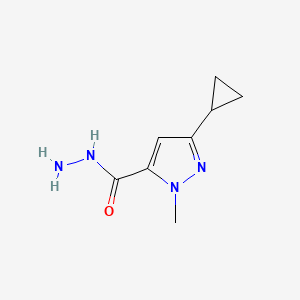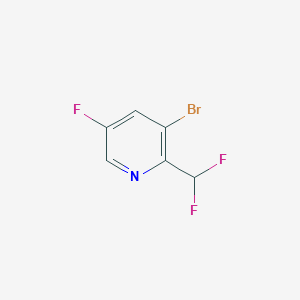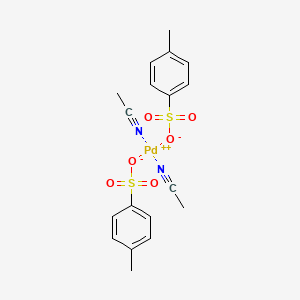
Bis(acetonitrile)palladium(II) p-toluenesulfonate
Descripción general
Descripción
Bis(acetonitrile)palladium(II) p-toluenesulfonate: is an organometallic compound with the chemical formula C18H20N2O6S2Pd . It is a palladium complex where palladium is in the +2 oxidation state, coordinated with two acetonitrile molecules and two p-toluenesulfonate ions. This compound appears as a yellow solid and is soluble in organic solvents such as acetonitrile and methylene chloride .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(acetonitrile)palladium(II) p-toluenesulfonate typically involves dissolving Pd(CH3CN)4(O2CMe)2 in concentrated sulfuric acid, followed by neutralization with toluenesulfonic acid. The reaction conditions require careful control of temperature and reaction time to avoid the formation of impurities .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is generally produced under controlled laboratory conditions due to its sensitivity to air and the need for an inert atmosphere. It is stored in a freezer under -20°C to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions: Bis(acetonitrile)palladium(II) p-toluenesulfonate is known for its catalytic activity in various organic synthesis reactions. It is particularly effective in:
Oxidation Reactions: Catalyzing the oxidation of olefins.
Substitution Reactions: Facilitating C-C and C-N bond formation.
Carbonylation Reactions: Catalyzing the carbonylation of olefins.
Common Reagents and Conditions: Common reagents used in these reactions include aryl boronic acids, olefins, and various oxidizing agents. The reactions are typically carried out in organic solvents under inert conditions to prevent degradation of the catalyst .
Major Products: The major products formed from these reactions include benzoylated compounds, oxidized olefins, and carbonylated olefins .
Aplicaciones Científicas De Investigación
Bis(acetonitrile)palladium(II) p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of C-C and C-N bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in thin film deposition, industrial chemistry, and LED manufacturing.
Mecanismo De Acción
The mechanism by which Bis(acetonitrile)palladium(II) p-toluenesulfonate exerts its catalytic effects involves the coordination of palladium with the substrate, facilitating the activation of inert bonds. The palladium center acts as a Lewis acid, stabilizing reaction intermediates and lowering the activation energy of the reaction .
Comparación Con Compuestos Similares
- Tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate)
- Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate
- Dichlorobis(di-tert-butyl(4-dimethylaminophenyl)phosphine)palladium(II)
Uniqueness: Bis(acetonitrile)palladium(II) p-toluenesulfonate is unique due to its high stability and solubility in organic solvents, making it an excellent catalyst for a variety of organic reactions. Its ability to facilitate C-C and C-N bond formation with high efficiency sets it apart from other palladium complexes .
Propiedades
IUPAC Name |
acetonitrile;4-methylbenzenesulfonate;palladium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.2C2H3N.Pd/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-2-3;/h2*2-5H,1H3,(H,8,9,10);2*1H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIFAQUPBJRCNL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6PdS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


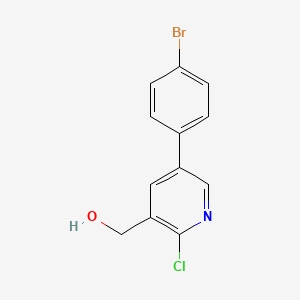
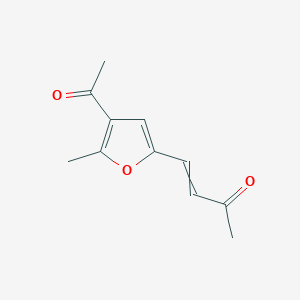
![[(3-Bromo-5-nitrophenyl)methyl]dimethylamine](/img/structure/B1449392.png)
![4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1449393.png)
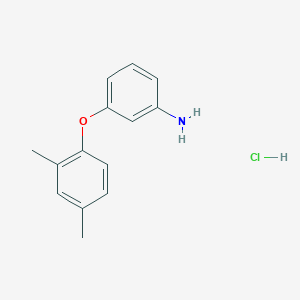
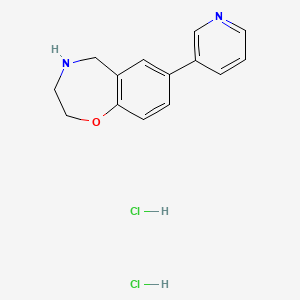
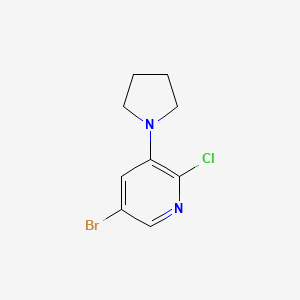
![tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B1449399.png)
